双(3-溴苯基)甲酮

描述

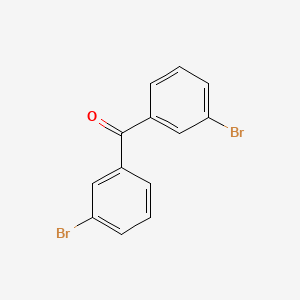

Bis(3-bromophenyl)methanone is an organic compound with the molecular formula C13H8Br2O . It is also known as 3,3’-Dibromobenzophenone . It is a ketone, which is a class of important organic synthesis intermediates .

Molecular Structure Analysis

The molecular structure of Bis(3-bromophenyl)methanone consists of 13 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom . The average mass is 340.010 Da and the monoisotopic mass is 337.894165 Da .Physical And Chemical Properties Analysis

Bis(3-bromophenyl)methanone is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The melting point ranges from 144.0 to 148.0 degrees Celsius . The maximum absorption wavelength is 265 nm in CH2Cl2 .科学研究应用

合成和抗氧化特性

双(3-溴苯基)甲酮及其衍生物因其抗氧化特性而受到探索。例如,双(3,4-二甲氧基苯基)甲酮的溴化导致合成各种具有显着抗氧化和自由基清除活性的溴代酚。这些活性与合成的标准抗氧化剂化合物进行比较,表明合成的溴代酚具有有效的抗氧化能力(Balaydın 等人,2010)。类似地,(3,4-二羟基苯基)(2,3,4-三羟基苯基)甲酮的衍生物表现出有效的抗氧化活性,突出了这些化合物作为抗氧化应用的有前途的分子(Çetinkaya 等人,2012)。

光物理研究和单线态氧的产生

卤代方酸染料,包括双(3-溴苯基)甲酮的衍生物,已被合成并研究其光物理性质,包括单线态氧的产生。这些研究揭示了这些化合物在光化学治疗应用中的潜力,因为它们具有光稳定性和有效单线态氧产生(Ramaiah 等人,1997)。

抗菌和抗真菌活性

研究还集中在双(3-溴苯基)甲酮衍生物的抗菌和抗真菌特性上。由具有溴的新系列溴代酚合成,显示出对白色念珠菌异柠檬酸裂合酶的抑制活性,表明它们作为抗菌剂的潜力(Oh 等人,2010)。此外,已经合成了涉及双(3-溴苯基)甲酮的反应的席夫碱衍生物,并对其抗菌和抗真菌活性进行了表征和评估,突出了双(3-溴苯基)甲酮在合成具有潜在药物应用的化合物的多功能性(Salehi 等人,2015)。

材料科学中的应用

此外,双(3-溴苯基)甲酮衍生物已在材料科学的背景下得到研究,例如在热激活延迟荧光发射器的合成和存储器件的制造中。例如,双(4-(9′-苯基-9H,9′H-[3,3′-双咔唑]-9-基)苯基)甲酮和相关化合物在 TADF 器件中表现出高效率和蓝色发射颜色,显示了双(3-溴苯基)甲酮衍生物在先进光电应用中的潜力(Kim 等人,2016)。

作用机制

Target of Action

Bis(3-bromophenyl)methanone is a type of symmetrical difenylketone It’s known that many natural products and active pharmaceutical ingredients contain symmetrical difenylketone structures .

Mode of Action

It’s known that this compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group

Pharmacokinetics

Some pharmacokinetic properties can be inferred from its physicochemical properties . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . It’s also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 , which could impact its metabolism and interactions with other drugs.

Result of Action

Given its physicochemical properties and the general activities of aryl-phenylketones , it’s likely to interact with various cellular targets, leading to a range of potential effects

生化分析

Biochemical Properties

It is known that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes are involved in the metabolism of various drugs and other xenobiotics.

Molecular Mechanism

It is known to interact with several cytochrome P450 enzymes, potentially affecting their activity

Metabolic Pathways

It is known to interact with several cytochrome P450 enzymes , which are involved in the metabolism of various substances

属性

IUPAC Name |

bis(3-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNTVYGGZGPJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)

![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)

![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)